molecular formula C9H16Cl2N2 B1374747 N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride CAS No. 84995-22-2

N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride

Cat. No. B1374747
CAS RN: 84995-22-2
M. Wt: 223.14 g/mol
InChI Key: OHFODVBYLPXOHH-UHFFFAOYSA-N
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Description

“N1,N1,N3-trimethylbenzene-1,3-diamine” is a chemical compound with the CAS Number: 84995-19-7 . It has a molecular weight of 150.22 . It is in liquid form .


Molecular Structure Analysis

“N1,N1,N3-trimethylbenzene-1,3-diamine” contains a total of 25 bonds; 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 1 tertiary amine (aromatic) .


Physical And Chemical Properties Analysis

“N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride” has a molecular formula of C9H16Cl2N2 and a molecular weight of 223.14 g/mol.

Scientific Research Applications

Anticancer Applications

  • Synthesis of New Anticancer Drugs : N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride derivatives have been used in the synthesis of potential anticancer drugs. For example, Hicks and Huang (1997) synthesized N1, N11 Diethylnorspermine, CI-1006, a new anticancer drug candidate, using a similar compound (Hicks & Huang, 1997).

Material Science

  • Development of Fluorinated Polyimides : Wang, Zhao, and Li (2012) synthesized a new diamine containing trifluoromethyl and trimethyl groups for the creation of fluorinated poly(ether imide)s. These materials showed promising properties like good solubility, thermal stability, and low dielectric constants, making them useful in various applications, including electronics (Wang, Zhao, & Li, 2012).

  • Synthesis of Schiff-base Macrocyclic Complexes : Research by Keypour, Azadbakht, and Khavasi (2008) involved the synthesis of complexes using polyamine ligands, including variants of N1,N1,N3-trimethylbenzene-1,3-diamine. These complexes could have potential applications in coordination chemistry and materials science (Keypour, Azadbakht, & Khavasi, 2008).

Photonic and Electronic Applications

  • Deep-Blue Emitters for OLEDs : Qiu et al. (2020) synthesized derivatives of N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride that serve as deep-blue emitters for OLEDs. They demonstrated high efficiency and low driving voltages in their applications (Qiu et al., 2020).

Chemical Synthesis and Catalysis

  • Preparation of Acidic Ionic Liquid : Zare et al. (2017) conducted a study where N1,N1,N2,N2-tetramethylethane-1,2-diamine was used to create a new acidic ionic liquid. This compound demonstrated significant catalytic activity in multicomponent reactions, showing its potential in organic synthesis and catalysis (Zare et al., 2017).

Safety And Hazards

For safety information and hazards related to “N1,N1,N3-trimethylbenzene-1,3-diamine”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-N,3-N,3-N-trimethylbenzene-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-10-8-5-4-6-9(7-8)11(2)3;;/h4-7,10H,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFODVBYLPXOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1,N3-trimethylbenzene-1,3-diamine dihydrochloride

CAS RN

84995-22-2
Record name 1-N,1-N,3-N-trimethylbenzene-1,3-diamine dihydrochloride
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